2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt
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Overview
Description
2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt is a complex organic compound known for its unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of iodine atoms and hydroxyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to iodide ions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce iodide ions and substituted aromatic compounds .
Scientific Research Applications
2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and iodine groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
Erythrosine: Another xanthene derivative with similar staining properties.
Fluorescein: Known for its use in fluorescence microscopy.
Rose Bengal: Used in photodynamic therapy.
Uniqueness
2-(3,6-Dihydroxy-4,5-diiodoxanthen-9-yl)benzoic acid, aluminium salt is unique due to its specific combination of iodine and hydroxyl groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior .
Properties
CAS No. |
85480-91-7 |
---|---|
Molecular Formula |
C20H10AlI2O5+3 |
Molecular Weight |
611.1 g/mol |
IUPAC Name |
aluminum;3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H10I2O5.Al/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;/h1-8,23-24H;/q;+3 |
InChI Key |
FSAZRFSTZOUYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O.[Al+3] |
Origin of Product |
United States |
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